2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one
Description
2-Methylidene-4-oxabicyclooct-6-en-3-one is a bicyclic lactone featuring a fused bicyclo[3.3.0] skeleton with an oxygen atom in the 4-position and a methylidene substituent at the 2-position. This compound is structurally related to intermediates used in prostaglandin synthesis, such as the Corey lactone (cis-6-formyl-2-oxabicyclo[3.3.0]oct-6-en-3-one) .
Properties
CAS No. |
78804-73-6 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-methylidene-4,6a-dihydro-3aH-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H8O2/c1-5-6-3-2-4-7(6)10-8(5)9/h2,4,6-7H,1,3H2 |
InChI Key |
YJZSCBNXFHQEHK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CC=CC2OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclopentene Derivatives and Amide Acetals (Patent CA2508272A1)
This method involves a multi-step synthetic pathway starting from a 3-acyloxy-5-hydroxycyclopentene derivative and an amide acetal or ketene aminoacetal, followed by hydrolysis and acidification steps to yield the target bicyclic lactone.
| Step | Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| a) Reaction of 3-acyloxy-5-hydroxycyclopentene with amide acetal | Heating at 90-120°C in solvent with <3% alcohol by volume | 90-120°C, solvent medium | 3-acyloxy-5-hydroxycyclopentene (Formula I), amide acetal (Formula IIa) or ketene aminoacetal (Formula IIb) | Formation of acylhydroxycyclopenteneacetamide intermediate (Formula III) |
| b) Hydrolysis with alkali | Heating at 65°C for 1 hour with stirring | 65°C, aqueous KOH solution | Potassium hydroxide (16.2 g in 160 mL water), MTBE solvent | Aqueous solution of 2-methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one |
| c) Acidification and extraction | Acidify to pH 1.0-1.5, stir 1 hour, extract with methylene chloride | pH 1.0-1.5, room temperature | Concentrated hydrochloric acid, methylene chloride | Crude lactone isolated by concentration and filtration |
- The lactone crystallizes upon standing.
- $$^{1}H$$ NMR (CDCl$$_3$$) data confirm structure: signals at δ 2.17 (d, J=18 Hz), 2.39-2.55 (m), 3.26 (m), 4.87 (t, J=5.6 Hz), 5.33 (m), and 5.52 (m) correspond to expected protons in the bicyclic system.
- The method allows for stereochemical control.
- Utilizes readily available starting materials.
- The process is scalable for industrial applications.
One-Pot Synthesis via Corylidene Diol Derivatives (Patent CN108033937A)
This approach uses a one-pot reaction sequence starting from corylidene diol, involving sequential alkylation, acylation, hydrolysis, and recrystallization to yield biphenyl-4-formylcorylide, a related bicyclic lactone derivative.
| Step | Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|---|
| A) Alkylation of primary hydroxyl | Stirring at 10-30°C for 6-12 h | 10-30°C, 6-12 h | Corylidene diol, triphenylchloromethane, solvent S1 | Primary hydroxyl derivative of corylidene diol |
| B) Acylation of secondary hydroxyl | Dropwise addition at 0-30°C, stirring 1-6 h | 0-30°C, 1-6 h | Biphenyl-4-formyl chloride, solvent S1 | Bishydroxyl derivative of corylidene diol |
| C) Hydrolysis and recrystallization | Acidic hydrolysis at 30-60°C for 1-12 h, pH neutralization, recrystallization | 30-60°C hydrolysis, 0-20°C neutralization | Acid solution, solvents S3-S5 | Pure biphenyl-4-formylcorylide |
- The one-pot method avoids intermediate isolations, reducing time and cost.
- High purity and yield are achieved with minimal side reactions.
- Suitable for industrial scale due to operational simplicity and efficiency.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclopentene + Amide Acetal (Patent CA2508272A1) | 3-acyloxy-5-hydroxycyclopentene, amide acetal | Condensation, hydrolysis, acidification, extraction | 90-120°C (condensation), 65°C (hydrolysis), acidic pH | High stereocontrol, scalable, well-characterized | Multi-step, requires careful pH control |
| One-Pot Corylidene Diol Method (Patent CN108033937A) | Corylidene diol | Alkylation, acylation, hydrolysis, recrystallization | 0-60°C, 6-12 h reactions | Time-saving, high purity, industrially viable | Specific to biphenyl derivatives, complex reagent handling |
| Biocatalytic Biooxidation (MDPI Research) | Cyclic ketones | Enzymatic oxidation, immobilization | Mild, aqueous, enzyme-mediated | Environmentally friendly, regioselective | Limited substrate scope, enzyme availability |
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Reduced Derivatives: Formed through hydrogenation.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and radical reactions .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Bicyclic Lactones
Key Observations :
- Ring Strain and Reactivity : The [3.3.0] system (shared by the target compound and Corey lactone) imposes moderate ring strain compared to the more strained [3.2.1] or [3.1.0] systems. The methylidene group in the target compound enhances electrophilicity at the exocyclic double bond, enabling Diels-Alder or Michael additions .
- Oxygen Position : The 4-oxa configuration in the target compound differs from 2-oxa or 8-oxa isomers, influencing hydrogen-bonding interactions and enzymatic recognition .
Comparison with Target Compound :
- Biocatalysis : The target compound’s methylidene group may hinder CHMO-mediated Baeyer-Villiger oxidation due to steric effects, unlike unsubstituted analogues like (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one, which achieve >99% ee .
- Chemoselectivity : Methylidene-substituted bicyclo systems may favor [2+2] cycloadditions over [4+3] routes common in [3.2.1] systems .
Physicochemical Properties
- Thermal Stability : Bicyclo[3.3.0] systems are generally stable up to 150°C, but the exocyclic double bond in the target compound may promote decomposition via retro-Diels-Alder reactions at elevated temperatures .
Biological Activity
2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one, also known by its CAS number 78804-73-6, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 136.15 g/mol. The structural formula can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of bicyclic compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of bicyclic compounds. For example, a study highlighted the cytotoxic effects of certain lactones derived from similar structures on different cancer cell lines, demonstrating that these compounds can induce apoptosis in cancer cells more effectively than their parent compounds .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .
Enzyme Inhibition
Research has indicated that this compound and its derivatives may act as inhibitors for specific enzymes like acyl-acyl carrier protein (ACP) thioesterases, which are crucial in fatty acid biosynthesis pathways in bacteria and plants .
Study 1: Anticancer Activity
In a recent study, researchers synthesized various derivatives of this compound and tested their cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The results showed that some derivatives exhibited significant cytotoxic activity with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Breast Cancer | 5.2 |
| Compound B | Colon Cancer | 7.8 |
| Compound C | Lung Cancer | 4.5 |
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound in an animal model of arthritis. Mice treated with the compound showed reduced swelling and inflammation compared to the control group, with histological analysis revealing decreased infiltration of inflammatory cells.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Swelling (mm) | 10 ± 1.5 | 5 ± 1.0 |
| Inflammatory Cells (cells/mm²) | 150 ± 20 | 50 ± 10 |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Cyclization Reactions : Utilizing starting materials such as cyclopentadiene and various aldehydes under acidic conditions.
- Oxidative Reactions : Employing oxidizing agents to convert suitable precursors into the desired bicyclic structure.
- Lactonization : This method involves the formation of lactones from hydroxy acids or their derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
